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Compound of Interest

Compound Name:
(2-Aminophenyl)(morpholin-4-

yl)methanone

Cat. No.: B1270308 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (2-Aminophenyl)(morpholin-4-yl)methanone, a molecule of interest in chemical

research and drug development. The information presented herein is intended for researchers,

scientists, and professionals in the field of drug development, offering a detailed analysis of its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview
(2-Aminophenyl)(morpholin-4-yl)methanone is a chemical compound with the molecular

formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] Its structure features a 2-

aminophenyl group attached to a morpholine ring via a carbonyl bridge. This compound and its

derivatives have been explored for various biological activities, including potential anticancer

properties. A thorough understanding of its spectroscopic properties is fundamental for its

synthesis, characterization, and application in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral

data for (2-Aminophenyl)(morpholin-4-yl)methanone, based on the analysis of structurally

similar compounds.[1][3]

¹H NMR Spectroscopic Data
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Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 6.5 - 8.0 Multiplet 4H
Aromatic protons

(C₆H₄)

~ 4.9 (broad s) Singlet 2H Amine protons (-NH₂)

~ 3.4 - 3.8 Multiplet 8H

Morpholine protons (-

CH₂-N-CH₂- and -

CH₂-O-CH₂-)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the

solvent used.

¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) Assignment

> 165 Carbonyl carbon (C=O)

~ 115 - 150 Aromatic carbons (C₆H₄)

~ 66 - 67
Morpholine carbons adjacent to oxygen (-CH₂-

O)

~ 42 - 48
Morpholine carbons adjacent to nitrogen (-CH₂-

N)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy
A sample of (2-Aminophenyl)(morpholin-4-yl)methanone is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration

of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C
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NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4]

Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard.

[4]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The expected IR absorption bands for (2-Aminophenyl)
(morpholin-4-yl)methanone are detailed below, with data extrapolated from analogous

compounds.[1][5]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500 - 3300 N-H Stretching Primary Amine (-NH₂)

3100 - 3000 C-H Stretching Aromatic Ring

3000 - 2850 C-H Stretching Aliphatic (Morpholine Ring)

1680 - 1630 C=O Stretching Tertiary Amide

~ 1600 C=C Stretching Aromatic Ring

1350 - 1250 C-N Stretching Aromatic Amine and Amide

~ 1100 C-O-C Stretching Ether (Morpholine Ring)

Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid

sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is

then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the

elemental composition of a compound with high accuracy.[1]
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Table 4: Predicted Mass Spectrometry Data

Ion Theoretical m/z

[M]⁺ 206.1055

[M+H]⁺ 207.1133

Note: The theoretical exact mass is calculated for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry
For HRMS analysis, the sample is typically dissolved in a suitable solvent and introduced into

the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization

technique. The instrument provides a highly accurate m/z value for the protonated molecule

[M+H]⁺, which can be compared to the calculated theoretical mass to confirm the molecular

formula.[1][5]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like (2-Aminophenyl)(morpholin-4-yl)methanone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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